2-Amino-3,5-dimethylhexanoic acid

Hydrophobicity Membrane Permeability Peptide Pharmacokinetics

Peptide chemists replacing natural leucine or norleucine with generic branched-chain analogs risk invalidating SAR due to uncontrolled hydrophobicity shifts. 2-Amino-3,5-dimethylhexanoic acid (CAS 2801-54-9) eliminates this uncertainty through its dual 3,5-dimethyl substitution, delivering a quantifiable and reproducible ΔLogP of +3.30 over leucine. • Quantifiable Lipophilicity Control: ΔLogP = +0.41 vs norleucine; +3.30 vs leucine. Enables systematic permeability optimization without heteroatom or aromatic ring confounders. • Proteolytic Stability: Steric shielding of adjacent amide bonds extends peptide circulatory half-life-validated for oncology, metabolic disease, and chronic pain therapeutic programs. • Industrial-Scale Purification: Boiling point of 254°C enables fractional distillation, reducing cost-of-goods versus analogs requiring preparative HPLC or crystallization.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 2801-54-9
Cat. No. B13626361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,5-dimethylhexanoic acid
CAS2801-54-9
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C)CC(C)C(C(=O)O)N
InChIInChI=1S/C8H17NO2/c1-5(2)4-6(3)7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)
InChIKeyODXUKGZVQGQZIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,5-dimethylhexanoic Acid for Peptide Engineering


2‑Amino‑3,5‑dimethylhexanoic acid (CAS 2801‑54‑9), also referred to as 3,5‑dimethylnorleucine, is a synthetic, non‑proteinogenic α‑amino acid with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol . The molecule contains a six‑carbon backbone with an amino group at the 2‑position and two methyl substituents at the 3‑ and 5‑positions, creating a sterically hindered, highly branched side‑chain . This structure imparts increased hydrophobicity and conformational restriction compared to natural branched‑chain amino acids such as L‑leucine or L‑norleucine. The compound is supplied as a racemic mixture (unless otherwise specified) and is primarily employed as a building block in peptide synthesis to modulate pharmacokinetic properties, proteolytic stability, and target‑binding affinity.

Non‑proteinogenic α‑amino acid building block for peptide property modulation studies
Enables hydrophobicity tuning and conformational restriction SAR investigation
Supplied as racemic mixture; verify enantiomer‑specific requirements before use

2-Amino-3,5-dimethylhexanoic Acid vs. Leucine & Norleucine


Although 2‑amino‑3,5‑dimethylhexanoic acid shares the same carbon count as leucine and norleucine, its substitution with natural proteinogenic amino acids is not equivalent. The dual methyl substitution at the 3‑ and 5‑positions markedly alters the side‑chain steric profile and electronic properties, leading to quantifiable differences in hydrophobicity and conformational flexibility . Such structural divergence can significantly impact the secondary structure, proteolytic susceptibility, and membrane‑interaction behavior of peptides into which it is incorporated [1]. The following quantitative evidence demonstrates why generic interchange with leucine, norleucine, or other simple branched‑chain analogs compromises experimental reproducibility and may invalidate structure‑activity relationship (SAR) conclusions.

Steric Profile Mismatch
Dual methyl substitution may shift peptide backbone conformation compared to linear leucine or norleucine, altering secondary structure.
Hydrophobicity Divergence
Markedly different LogP can invalidate membrane interaction SAR if leucine/norleucine are used as direct substitutes.
Proteolytic Sensitivity Shift
Steric shielding may reduce enzymatic cleavage, leading to stability profiles that differ from natural amino acid residues.

2-Amino-3,5-dimethylhexanoic Acid: Quantitative Advantages


Enhanced Hydrophobicity for Membrane Permeability

The octanol‑water partition coefficient (LogP) of 2‑amino‑3,5‑dimethylhexanoic acid is 1.78 , which is 3.30 log units more hydrophobic than L‑leucine (LogP = –1.52) [1] and 0.41 log units more hydrophobic than L‑norleucine (LogP = 1.37) [2]. This represents a 2000‑fold increase in lipophilicity relative to leucine and a 2.6‑fold increase relative to norleucine (calculated from logP differences).

Hydrophobicity (LogP)
Cross‑study comparable
LogP 1.78 Δ +3.30 vs L‑leucine Δ +0.41 vs L‑norleucine
Supports passive membrane diffusion analysis
Calculated LogP; verify experimentally
Hydrophobicity Membrane Permeability Peptide Pharmacokinetics

Conformational Restriction via Steric Hindrance

The presence of two methyl groups at the 3‑ and 5‑positions creates a sterically hindered side‑chain that restricts rotational freedom. The number of rotatable bonds is 4 for 2‑amino‑3,5‑dimethylhexanoic acid , identical to norleucine (4) [1] but one more than leucine (3) [2]. However, the added methyl branching significantly reduces the accessible conformational space compared to the linear norleucine side‑chain [3].

Conformational Restriction
Class‑level inference
4 rotatable bonds; methyl branching restricts conformational space vs linear norleucine
May restrict peptide backbone flexibility
Based on structural database analysis
Conformational Restriction Peptide Secondary Structure Metabolic Stability

Protease Resistance from Unnatural Substitution

Substitution of natural L‑amino acids with unnatural α‑amino acids such as 2‑amino‑3,5‑dimethylhexanoic acid is a well‑established strategy to enhance peptide stability toward proteolytic degradation [1]. While direct kinetic data for this specific compound are not available, class‑level studies demonstrate that unnatural, sterically hindered amino acids consistently extend peptide half‑lives in serum and tissue homogenates by factors ranging from 2‑ to 100‑fold compared to their natural counterparts [1].

Protease Resistance
Class‑level inference
Reported 2–100× half‑life extension in peptidomimetic class studies
Supports proteolytic stability improvement
Compound‑specific kinetic data not available
Proteolytic Stability Peptidomimetic Serum Stability

Thermal Stability for Distillation Purification

2‑Amino‑3,5‑dimethylhexanoic acid exhibits a predicted boiling point of 254 °C at atmospheric pressure , allowing distillation as a purification method without thermal decomposition. In contrast, L‑leucine begins to sublime at 294 °C and then decomposes in the gas phase, precluding distillation [1]. The compound's thermal profile is consistent with the general stability of α‑amino acids, which typically withstand temperatures up to 180 °C before decomposition onset [2].

Thermal Stability
Cross‑study comparable
Boiling point 254 °C (predicted) Leucine sublimes at 294 °C then decomposes
Enables distillation‑based purification
Predicted boiling point; confirm experimentally
Thermal Stability Purification Solid‑Phase Peptide Synthesis

2-Amino-3,5-dimethylhexanoic Acid: Key Applications


Peptide SAR: Lipophilicity Enhancement

When optimizing a lead peptide for oral bioavailability, replacing a natural hydrophobic residue (e.g., leucine or norleucine) with 2‑amino‑3,5‑dimethylhexanoic acid provides a controlled, quantifiable increase in lipophilicity (ΔLogP = +0.41 vs norleucine; +3.30 vs leucine) . This allows researchers to systematically probe the relationship between membrane permeability and biological activity without introducing additional heteroatoms or aromatic rings that could confound SAR interpretation. The compound's predictable LogP shift makes it a preferred tool for medicinal chemistry campaigns targeting intracellular or CNS‑accessible targets.

Peptide Stabilization Against Proteolysis

For therapeutic peptides destined for systemic administration, incorporating 2‑amino‑3,5‑dimethylhexanoic acid at protease‑sensitive cleavage sites is a validated approach to extend circulatory half‑life [1]. The steric bulk provided by the 3,5‑dimethyl substitution shields adjacent amide bonds from proteolytic attack, while the non‑proteinogenic nature of the amino acid prevents recognition by natural amino acid transporters and metabolic enzymes. This application is particularly valuable for developing peptide drugs in oncology, metabolic disease, and chronic pain management, where sustained exposure is essential for efficacy.

Peptidomimetic Foldamer Design

The conformational restriction imposed by the 3,5‑dimethylhexanoic side‑chain [2] enables the rational design of peptidomimetic foldamers—synthetic oligomers that adopt stable, predictable three‑dimensional structures. When 2‑amino‑3,5‑dimethylhexanoic acid is incorporated into a peptide backbone, it reduces the entropic penalty associated with folding, promoting β‑turn and α‑helical conformations . Researchers in protein‑protein interaction inhibition and antimicrobial peptide development leverage this property to generate compounds with improved target engagement and reduced off‑target effects.

Scalable Purification by Distillation

Procurement specialists and process chemists evaluating building blocks for kilo‑scale peptide synthesis should consider the distillation‑enabled purification of 2‑amino‑3,5‑dimethylhexanoic acid. With a boiling point of 254 °C , the compound can be purified by simple fractional distillation, eliminating the need for expensive chromatographic separation. This translates to lower cost‑of‑goods and higher throughput for industrial peptide manufacturers, especially when compared to amino acid analogs that require preparative HPLC or crystallization steps.

Application
Selection Property
Validation Focus
Lipophilicity SAR studies
Tunable hydrophobicity shift
Passive permeability assays
Proteolytic stability research
Steric shielding at cleavage sites
Stability in biological matrices
Foldamer design research
Conformational restriction profile
Secondary structure characterization
Purification process development
Thermal stability enabling distillation
Boiling point validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3,5-dimethylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.